![molecular formula C14H22Cl2N2 B1448282 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride CAS No. 1187927-49-6](/img/structure/B1448282.png)
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is C14H22Cl2N2 . Its molecular weight is 289.25 . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Sedative Effects
The sedative potential of this compound makes it a subject of interest for research into sleep disorders and anesthesia. Its pharmacokinetics and sedative mechanisms could be explored.
Each of these applications represents a distinct field of study where 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride could have significant scientific implications. The compound’s versatile nature and the breadth of its potential applications make it a valuable subject for ongoing and future research endeavors .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCFKBJYCLAGNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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